molecular formula C23H21FN2O B611351 THJ2201 CAS No. 1801552-01-1

THJ2201

Cat. No.: B611351
CAS No.: 1801552-01-1
M. Wt: 360.4 g/mol
InChI Key: DULWRYKFTVFPTL-UHFFFAOYSA-N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THJ2201 involves the reaction of 1-naphthoyl chloride with 1-(5-fluoropentyl)-1H-indazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its classification as a controlled substance in many countries. the general approach would involve large-scale synthesis using the same reaction conditions as in laboratory settings, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

THJ2201 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

THJ2201 is similar to other synthetic cannabinoids such as AM-2201, JWH-018, and FUBIMINA. it is unique in its structural modification, where the indole ring is replaced by indazole . This modification results in different binding affinities and pharmacological profiles compared to its analogs .

List of Similar Compounds

This compound stands out due to its potent agonist activity at cannabinoid receptors and its unique structural features, making it a compound of interest in both scientific research and forensic analysis.

Biological Activity

THJ-2201 is a synthetic cannabinoid that has garnered attention due to its potential neurotoxic effects and its interaction with cannabinoid receptors. This article provides a detailed examination of the biological activity of THJ-2201, focusing on its cytotoxicity, mechanisms of action, and related case studies.

Overview of THJ-2201

THJ-2201 is part of a class of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol (THC), the active compound in cannabis. These compounds are often used recreationally and have been associated with various adverse health effects. Understanding the biological activity of THJ-2201 is crucial for assessing its safety and potential therapeutic applications.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of THJ-2201. A significant finding is that at biologically relevant concentrations (≤1 μM), THJ-2201 does not significantly alter cell viability in neuronal cell lines. However, it has been shown to induce mitochondrial dysfunction and apoptosis under certain conditions.

Key Findings

  • Cell Viability : In a study assessing the cytotoxicity of THJ-2201 using MTT reduction assays, it was found that while cell viability remained relatively stable at lower concentrations, higher concentrations led to significant cytotoxic effects. The cytotoxic potency of THJ-2201 was notably higher than that of other synthetic cannabinoids like 5F-PB22 .
  • Mitochondrial Function : Exposure to THJ-2201 resulted in increased mitochondrial membrane potential at low concentrations (1 pM), suggesting an initial hyperpolarization effect. However, this was followed by mitochondrial dysfunction at higher concentrations, leading to apoptotic pathways being activated .
  • Apoptosis Induction : THJ-2201 has been shown to trigger apoptotic pathways primarily through mitochondrial deregulation, characterized by increased intracellular ATP levels and mitochondrial membrane hyperpolarization . This effect was confirmed using cannabinoid receptor antagonists, indicating that the action may involve off-target mechanisms beyond cannabinoid receptor activation .

Acute Toxicity in Animal Models

A notable study investigated the acute toxicity of THJ-2201 in mice, revealing dose-dependent effects:

  • Low Doses : Mild tremors and photophobia were observed.
  • High Doses : Severe effects included respiratory cessation, indicating a potentially lethal outcome .

Histological examinations showed significant liver and kidney damage characterized by congestion, necrosis, and inflammation . These findings underscore the importance of understanding dosage when evaluating the safety profile of synthetic cannabinoids.

The biological activity of THJ-2201 is largely mediated through its interaction with cannabinoid receptors (CBRs). Research indicates that:

  • CBR Activation : The differentiation ratios in neuronal cells were significantly altered when CBRs were blocked, confirming their role in mediating the effects induced by THJ-2201 .

Table 1: Summary of Biological Effects

EffectConcentration RangeObservations
Cell Viability≤ 1 μMNo significant change
Mitochondrial Hyperpolarization1 pMIncreased membrane potential
Apoptosis Induction1 nM - 1 μMActivation of apoptotic pathways
Acute ToxicityVariableMild tremors at low doses; respiratory failure at high doses

Properties

IUPAC Name

[1-(5-fluoropentyl)indazol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULWRYKFTVFPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901010029
Record name THJ-2201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901010029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801552-01-1
Record name THJ 2201
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801552-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name THJ-2201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THJ-2201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901010029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THJ-2201
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7P051IW0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
THJ2201
Reactant of Route 2
Reactant of Route 2
THJ2201
Reactant of Route 3
THJ2201
Reactant of Route 4
THJ2201
Reactant of Route 5
Reactant of Route 5
THJ2201
Reactant of Route 6
Reactant of Route 6
THJ2201

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.